REACTION_CXSMILES
|
[C:1](=O)([O-:3])[OH:2].[Na+].[CH3:6][N:7]1[S:16](=[O:18])(=[O:17])[C:11]2[CH:12]=[C:13]([Cl:15])[S:14][C:10]=2[C:9]([OH:19])=[C:8]1[C:20]([NH:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][N:28]=1)=[O:21]>O.C(O)C>[C:1](=[O:3])=[O:2].[CH3:6][N:7]1[S:16](=[O:18])(=[O:17])[C:11]2[CH:12]=[C:13]([Cl:15])[S:14][C:10]=2[C:9]([OH:19])=[C:8]1[C:20]([NH:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][N:28]=1)=[O:21] |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
CN1C(=C(C2=C(C=C(S2)Cl)S1(=O)=O)O)C(=O)NC=3C=CC=CN3
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C2=C(C=C(S2)Cl)S1(=O)=O)O)C(=O)NC=3C=CC=CN3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=O)([O-:3])[OH:2].[Na+].[CH3:6][N:7]1[S:16](=[O:18])(=[O:17])[C:11]2[CH:12]=[C:13]([Cl:15])[S:14][C:10]=2[C:9]([OH:19])=[C:8]1[C:20]([NH:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][N:28]=1)=[O:21]>O.C(O)C>[C:1](=[O:3])=[O:2].[CH3:6][N:7]1[S:16](=[O:18])(=[O:17])[C:11]2[CH:12]=[C:13]([Cl:15])[S:14][C:10]=2[C:9]([OH:19])=[C:8]1[C:20]([NH:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][N:28]=1)=[O:21] |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
CN1C(=C(C2=C(C=C(S2)Cl)S1(=O)=O)O)C(=O)NC=3C=CC=CN3
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C2=C(C=C(S2)Cl)S1(=O)=O)O)C(=O)NC=3C=CC=CN3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |